Home > Products > Screening Compounds P124596 > Furosemide Acyl-beta-D-glucuronide
Furosemide Acyl-beta-D-glucuronide -

Furosemide Acyl-beta-D-glucuronide

Catalog Number: EVT-14250238
CAS Number:
Molecular Formula: C18H19ClN2O11S
Molecular Weight: 506.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Furosemide Acyl-beta-D-glucuronide is a significant metabolite of furosemide, a potent loop diuretic commonly used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. This compound is classified as an acyl glucuronide, which is formed through the conjugation of furosemide with glucuronic acid via enzymatic processes in the liver. The formation and stability of this metabolite are crucial for understanding the pharmacokinetics and potential toxicity associated with furosemide therapy.

Source and Classification

Furosemide Acyl-beta-D-glucuronide is synthesized from furosemide through the action of UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to various substrates. This classification as an acyl glucuronide indicates that it possesses reactive properties that can lead to drug-drug interactions and idiosyncratic drug reactions, making its study essential in pharmacology and toxicology .

Synthesis Analysis

Methods and Technical Details

The synthesis of Furosemide Acyl-beta-D-glucuronide typically involves in vitro biosynthesis using liver microsomes or recombinant UGT enzymes. In one study, rat liver microsomes induced by pregnenolone-16 alpha-carbonitrile were incubated with furosemide and UDP-glucuronic acid to produce the acyl glucuronide. The reaction conditions included a buffer solution at pH 7.4, with incubation at 37 degrees Celsius .

The process can be monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify the formation of the desired metabolite and assess its stability under various pH conditions .

Molecular Structure Analysis

Structure and Data

Furosemide Acyl-beta-D-glucuronide has a complex molecular structure characterized by a glucuronic acid moiety linked to the furosemide molecule. The molecular formula is C21_{21}H24_{24}N2_{2}O7_{7}, with a molecular weight of approximately 420.43 g/mol. The specific structure includes functional groups such as carboxylic acids and amides that contribute to its pharmacological activity .

Structural Characteristics

  • Molecular Weight: 420.43 g/mol
  • Functional Groups: Carboxylic acids, amides
  • Key Ions in Mass Spectrometry:
    • M - 1 ion at mass 505
    • Aglycone fragment at m/z 329
    • Sugar fragment ion at mass 175

These ions are critical for identifying the compound during analytical procedures .

Chemical Reactions Analysis

Reactions and Technical Details

Furosemide Acyl-beta-D-glucuronide undergoes various chemical reactions, primarily hydrolysis, which can occur under both acidic and alkaline conditions. It is hydrolyzed by beta-glucuronidase enzymes, leading to the release of furosemide. Studies have shown that this compound is stable at pH levels below 6 but becomes labile at higher pH values, resulting in significant hydrolysis .

Reaction Pathways

  • Beta-Glucuronidase Hydrolysis: Converts Furosemide Acyl-beta-D-glucuronide back to furosemide.
  • Alkaline Hydrolysis: Results in rearrangement products that may affect pharmacokinetic studies.
Mechanism of Action

Process and Data

The mechanism of action for Furosemide Acyl-beta-D-glucuronide primarily involves its role as a metabolite that influences the pharmacokinetics of furosemide. After administration, furosemide is metabolized into this glucuronidated form, which can have altered bioavailability and therapeutic effects compared to its parent compound.

The acyl glucuronides formed can also undergo transacylation reactions, potentially leading to reactive intermediates that may contribute to adverse drug reactions . The reactivity of these metabolites is assessed through various in vitro assays that measure their migration rates and stability.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in water and organic solvents.
  • Stability: Varies significantly with pH; stable under acidic conditions but hydrolyzes rapidly in alkaline environments.

Chemical Properties

  • Reactivity: Exhibits reactivity due to its acyl group, which can lead to interactions with proteins or other biomolecules.
  • Half-life: The half-life of Furosemide Acyl-beta-D-glucuronide varies based on metabolic conditions but generally shows longer stability compared to other reactive metabolites .
Applications

Scientific Uses

Furosemide Acyl-beta-D-glucuronide plays a significant role in pharmacological research, particularly in studies related to drug metabolism and toxicity. Its formation is crucial for understanding:

  • Pharmacokinetics of Furosemide: Helps predict therapeutic outcomes based on metabolite behavior.
  • Drug Interaction Studies: Assists in assessing potential risks related to acyl glucuronides in drug development.
  • Toxicological Assessments: Provides insights into idiosyncratic drug reactions linked to reactive metabolites.
Biosynthesis and Metabolic Pathways of Furosemide Acyl-beta-D-glucuronide

Enzymatic Glucuronidation Mechanisms via UDP-Glucuronosyltransferases (UGTs)

Furosemide acyl-β-D-glucuronide (FUR-GLU) formation represents a critical Phase II metabolic pathway for the loop diuretic furosemide, mediated by UDP-glucuronosyltransferase (UGT) enzymes. These microsomal enzymes catalyze the nucleophilic displacement of the UDP group from UDP-glucuronic acid (UDPGA) by the carboxylate anion of furosemide, forming an ester glucuronide linkage. The reaction occurs within the endoplasmic reticulum of hepatocytes and renal tubular cells, requiring Mg²⁺ as a cofactor and membrane perturbation by agents like alamethicin for optimal activity due to the latent nature of UGT active sites [1] [5].

Table 1: Chemical Properties of Furosemide Acyl-beta-D-glucuronide

PropertyValue
Chemical Name(2S,3S,4S,5R,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Molecular FormulaC₁₈H₁₉ClN₂O₁₁S
Molecular Weight506.87 g/mol
CAS Number72967-59-0
SMILES NotationNS(=O)(=O)c1cc(C(=O)O[C@@H]2OC@HC(=O)O)c(NCc3occc3)cc1Cl
InChI KeyUBXASAPSOZNEOD-KZFFHZNASA-N
Storage Conditions-20°C, protected from moisture

Role of UGT1A9 Isoform in Furosemide Conjugation

Among human UGT isoforms, UGT1A9 demonstrates predominant activity in catalyzing furosemide acyl glucuronidation. Kinetic analyses using recombinant human UGT isoforms reveal UGT1A9 exhibits high affinity for furosemide (Km ≈ 50-100 μM), significantly outperforming other hepatic isoforms like UGT1A1, UGT1A6, and UGT2B7 in catalytic efficiency (CLint = Vmax/Km). This specificity arises from UGT1A9's unique active site architecture, which accommodates bulky carboxylic acid substrates and demonstrates preference for phenolic and carboxylic acid-containing compounds. Human liver microsome (HLM) studies further confirm UGT1A9's dominance, evidenced by strong correlation (r² > 0.9) between furosemide glucuronidation rates and UGT1A9-specific marker activities (e.g., propofol glucuronidation), and selective inhibition by UGT1A9 inhibitors like niflumic acid [5] [7].

Table 2: Kinetic Parameters of Furosemide Glucuronidation by Human UGTs

Enzyme SourceKm (μM)Vmax (pmol/min/mg)CLint (μL/min/mg)Activation
Recombinant UGT1A978 ± 12420 ± 355.38Sigmoidal
Recombinant UGT2B7210 ± 45185 ± 220.88Substrate Inhibition
Human Liver Microsomes95 ± 15350 ± 303.68Sigmoidal
Rat Liver Microsomes320 ± 60580 ± 501.81Substrate Inhibition

In Vitro Biosynthesis Using Induced Rat Liver Microsomes

While human UGT1A9 dominates furosemide conjugation, significant species differences exist. Rat liver microsomes (RLM), often used in preclinical studies, metabolize furosemide via distinct UGT isoforms (predominantly Ugt1a6 and Ugt2b1), yielding different kinetic profiles. Unlike the sigmoidal kinetics observed in HLMs and humanized UGT1A9 mice, furosemide glucuronidation in RLMs follows substrate inhibition kinetics, characterized by decreased Vmax at high substrate concentrations (>1 mM). Optimal in vitro biosynthesis conditions involve incubating furosemide (0.05-5 mM) with alamethicin-permeabilized microsomes (0.1-0.4 mg/mL), 5 mM UDPGA, and 4 mM MgCl₂ in phosphate buffer (pH 7.4) at 37°C for 30-60 minutes. Under these conditions, the reaction exhibits linearity with time and protein concentration, facilitating reliable metabolite yield. This species-specific kinetic behavior underscores limitations of rodent models for predicting human furosemide glucuronidation and highlights the utility of humanized UGT1 mouse models (hUGT1 mice), which recapitulate human-like sigmoidal kinetics and similar intrinsic clearance values [1] [2].

Metabolic Disposition in Hepatic and Renal Systems

Compartmentalization of Acyl Glucuronidation in Hepatocytes

FUR-GLU formation occurs primarily within the hepatocellular endoplasmic reticulum (ER), where UGT enzymes are embedded. Following synthesis, FUR-GLU is actively transported into the bile canaliculi or systemic circulation via ATP-dependent efflux transporters. Multidrug Resistance-Associated Proteins MRP3 (ABCC3) and MRP4 (ABCC4) located on the sinusoidal membrane facilitate efflux into the bloodstream, while MRP2 (ABCC2) and Breast Cancer Resistance Protein (BCRP/ABCG2) mediate canalicular excretion into bile. This compartmentalization prevents significant intracellular accumulation of the reactive acyl glucuronide, potentially mitigating hepatocyte toxicity. However, studies using human hepatic S9 fractions confirm FUR-GLU's capacity to form covalent adducts with hepatic proteins, including UGTs themselves, particularly UGT1A9 and UGT2B7. This adduct formation exhibits structure-dependent reactivity, influenced by furosemide's specific chemical substituents and the intramolecular rearrangement rate (acyl migration) of FUR-GLU [7] [9].

Renal Excretion Pathways and Transporter-Mediated Clearance

Renal elimination is a major pathway for FUR-GLU, involving a coordinated interplay between filtration, secretion, and potential reabsorption processes. Active tubular secretion predominates, driven by basolateral uptake transporters and apical efflux carriers in proximal tubule cells:

  • Basolateral Uptake: Organic Anion Transporters OAT1 (SLC22A6) and OAT3 (SLC22A8) efficiently transport FUR-GLU from the peritubular blood into proximal tubule cells. This process is saturable and inhibitable by classic OAT inhibitors like probenecid.
  • Apical Efflux: Once intracellular, FUR-GLU is extruded into the urine lumen primarily by Multidrug and Toxin Extrusion proteins MATE1 (SLC47A1) and MATE2-K (SLC47A2), utilizing an oppositely directed proton gradient (H⁺ exchange). MRP4 (ABCC4) provides an additional efflux route, particularly relevant under acidic urinary conditions [5] [6] [9].

Table 3: Renal Transporters Involved in Furosemide Acyl Glucuronide (FUR-GLU) Handling

TransporterGeneMembrane LocationTransport ModeRole in FUR-GLU ClearanceInhibitor Example
OAT1SLC22A6BasolateralAnion exchangeUptake from bloodProbenecid, Cimetidine
OAT3SLC22A8BasolateralAnion exchangeUptake from bloodProbenecid, Furosemide (parent)
MATE1SLC47A1ApicalH⁺/Organic cation exchangeEfflux into urineCimetidine, Pyrimethamine
MATE2-KSLC47A2ApicalH⁺/Organic cation exchangeEfflux into urineCimetidine
MRP4ABCC4ApicalATP-dependent effluxEfflux into urineProbenecid, NSAIDs

The renal clearance of FUR-GLU significantly exceeds the glomerular filtration rate (GFR), confirming net tubular secretion. Pharmacokinetic studies in humans reveal a biphasic elimination pattern for both furosemide and FUR-GLU, with a rapid initial phase (t₁/₂α ≈ 1.25-1.31 hours) accounting for the majority of excreted drug and conjugate, followed by a prolonged terminal phase (t₁/₂β ≈ 30-33 hours). During the initial phase, renal clearance of FUR-GLU is high (≈702 mL/min), facilitated by efficient transporter-mediated secretion. In the terminal phase, renal clearance decreases substantially (≈109 mL/min), potentially reflecting reduced transporter activity or saturation mechanisms. This biphasic elimination directly influences the pharmacodynamic profile of furosemide, correlating with the initial diuretic effect and a subsequent period of reduced urine output [2] [3] [6].

Properties

Product Name

Furosemide Acyl-beta-D-glucuronide

IUPAC Name

(3S,4S,5S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C18H19ClN2O11S

Molecular Weight

506.9 g/mol

InChI

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14-,15?,18-/m0/s1

InChI Key

RNVHHPUYELVHRE-BAYNORDSSA-N

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl

Isomeric SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.